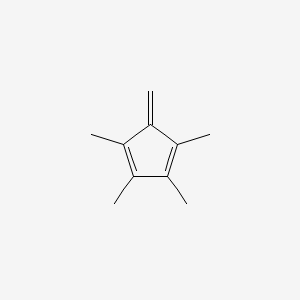
1,2,3,4-Tetramethylfulvene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-tetramethylfulvene is a member of fulvenes.
Aplicaciones Científicas De Investigación
New Ligands for Complex Chemistry
1,2,3,4-Tetramethylfulvene has been utilized in the synthesis of novel ligands for complex chemistry. It reacts with lithium derivatives like lithium tert-butylamide, lithium anilide, and lithium tert-butylphosphide to produce substituted cyclopentadiene systems. These systems are of interest due to their potential applications in creating new metal complexes with unique properties (Heidemann & Jutzi, 1994).
Organometallic Chemistry
In organometallic chemistry, this compound has shown versatility. For instance, its vinyl C-H bond can be activated in the presence of organolutetium compounds to form vinyl organolutetium complexes and "tuck-over" complexes. These complexes have been instrumental in understanding C-H bond activations and provide pathways for catalytic applications, especially in hydrogenation processes (Evans, Champagne, & Ziller, 2006).
Synthesis of Functionalized Cyclopentadienes
This compound serves as a precursor for various 1-functionalized 2,3,4,5-tetramethylcyclopentadiene systems. These derivatives are synthesized through reactions with different nucleophiles, providing a versatile method for creating substituted cyclopentadienes which can be further used in the synthesis of complex organometallic compounds (Jutzi, Heidemann, Neumann, & Stammler, 1992).
Transition Metal Complexes
The compound has been studied extensively for its role in forming transition metal complexes. These complexes, involving Group 4–10 transition metals, have been characterized, revealing insights into their synthesis, structure, and chemical properties. Such studies contribute to the broader understanding of metal-ligand interactions and the potential for designing new materials and catalysts (Kreindlin & Rybinskaya, 2004).
Propiedades
Número CAS |
76089-59-3 |
|---|---|
Fórmula molecular |
C10H14 |
Peso molecular |
134.22 g/mol |
Nombre IUPAC |
1,2,3,4-tetramethyl-5-methylidenecyclopenta-1,3-diene |
InChI |
InChI=1S/C10H14/c1-6-7(2)9(4)10(5)8(6)3/h1H2,2-5H3 |
Clave InChI |
RYLMKTLFCIGRQD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C)C(=C1C)C)C |
SMILES canónico |
CC1=C(C(=C)C(=C1C)C)C |
Otros números CAS |
76089-59-3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



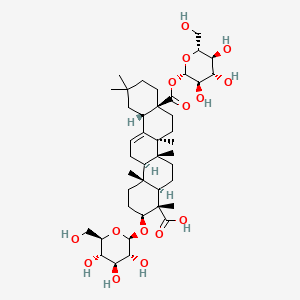
![(2-Amino-3-phenyl-bicyclo[2.2.1]hept-2-YL)-phenyl-methanone](/img/structure/B1221559.png)
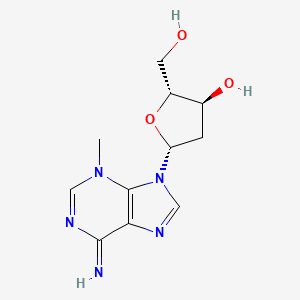



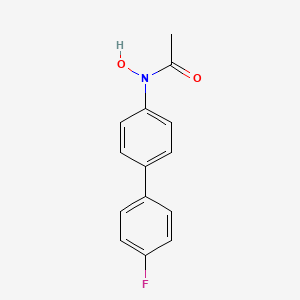
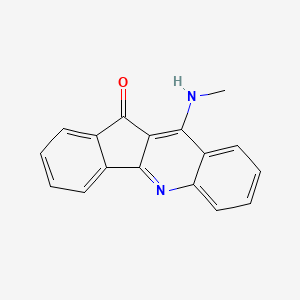
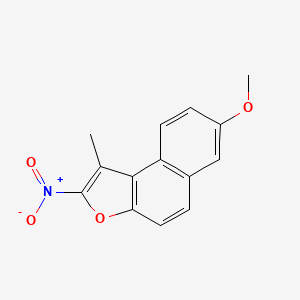

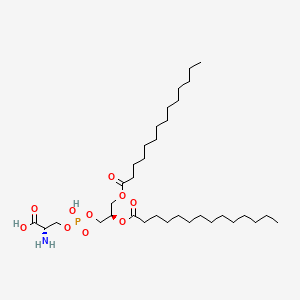


![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B1221581.png)